molecular formula C13H14N6O2 B11459226 7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11459226
M. Wt: 286.29 g/mol
InChI Key: VIPZIOFQJLVSGJ-UHFFFAOYSA-N
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Description

7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of tetrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction is carried out under mild and efficient conditions using catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction proceeds through a one-pot synthesis method, which is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solvent-free conditions and microwave-assisted synthesis can be employed to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, which can further undergo additional transformations to yield a variety of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of DNA synthesis and cell division. The compound can also interact with bacterial cell membranes, leading to increased permeability and cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazolopyrimidines such as:

Uniqueness

What sets 7-(4-Hydroxyphenyl)-N,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding and interaction with biological targets, while the tetrazolopyrimidine core provides a stable and versatile scaffold for further modifications .

Properties

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

7-(4-hydroxyphenyl)-N,5-dimethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C13H14N6O2/c1-7-10(12(21)14-2)11(8-3-5-9(20)6-4-8)19-13(15-7)16-17-18-19/h3-6,11,20H,1-2H3,(H,14,21)(H,15,16,18)

InChI Key

VIPZIOFQJLVSGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)O)C(=O)NC

Origin of Product

United States

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